molecular formula C14H10ClFN2O3 B2729297 [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389812-28-6

[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2729297
CAS No.: 389812-28-6
M. Wt: 308.69
InChI Key: WGRTZQCRTPFXRQ-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is an organic compound with the molecular formula C14H9Cl2FN2O3 This compound is notable for its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a chloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 4-fluoroaniline with 2-chloropyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the carboxylic acid chloride to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and chloropyridine moieties can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in the target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:

    [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.

    [(4-Fluorophenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: The presence of a bromine atom instead of chlorine can affect the reactivity and interactions with molecular targets.

    [(4-Fluorophenyl)carbamoyl]methyl 2-methylpyridine-3-carboxylate: The methyl group can influence the compound’s lipophilicity and overall biological activity.

Properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-13-11(2-1-7-17-13)14(20)21-8-12(19)18-10-5-3-9(16)4-6-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRTZQCRTPFXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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